molecular formula C13H19N3O3 B8443372 2-methyl-N-(2-morpholin-4-ylethyl)-6-nitroaniline

2-methyl-N-(2-morpholin-4-ylethyl)-6-nitroaniline

Cat. No. B8443372
M. Wt: 265.31 g/mol
InChI Key: RTPBBUGFFABQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(2-morpholin-4-ylethyl)-6-nitroaniline is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-(2-morpholin-4-ylethyl)-6-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(2-morpholin-4-ylethyl)-6-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-methyl-N-(2-morpholin-4-ylethyl)-6-nitroaniline

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

2-methyl-N-(2-morpholin-4-ylethyl)-6-nitroaniline

InChI

InChI=1S/C13H19N3O3/c1-11-3-2-4-12(16(17)18)13(11)14-5-6-15-7-9-19-10-8-15/h2-4,14H,5-10H2,1H3

InChI Key

RTPBBUGFFABQLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])NCCN2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-3-nitrotoluene (180 mg, 1.0 mmol), 4-(2-aminoethyl)morpholine (0.54 mL, 4.1 mmol) and triethylamine (0.43 mL, 3.1 mmol) was heated to 180° C. by microwave for 20 min. The resultant mixture was purified by column chromatography on silica gel eluting with hexane/ethyl acetate(8/1-3/1) to afford 160 mg (59%) of the title compound.
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step One
Yield
59%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.